3,5-Dichloro-3',4',5'-trifluorobenzophenone
Overview
Description
3,5-Dichloro-3’,4’,5’-trifluorobenzophenone: is an organic compound with the molecular formula C13H5Cl2F3O It is a derivative of benzophenone, characterized by the presence of chlorine and fluorine atoms on the aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-3’,4’,5’-trifluorobenzophenone typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3,4,5-trifluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: For industrial-scale production, the synthesis may involve the use of Grignard reagents. For example, 3,5-dichloro-1-bromobenzene can be reacted with magnesium to form a Grignard reagent, which is then subjected to a nucleophilic addition reaction with a trifluoroacetyl reagent to yield 3,5-Dichloro-3’,4’,5’-trifluorobenzophenone .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic rings.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the presence of the carbonyl group allows for potential redox reactions under appropriate conditions.
Common Reagents and Conditions:
Lewis Acids: Aluminum chloride is commonly used in the synthesis of this compound.
Grignard Reagents: Magnesium-based Grignard reagents are used in industrial synthesis.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 3,5-Dichloro-3’,4’,5’-trifluorobenzophenone can be formed.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry:
Pesticides and Herbicides: It is used as an intermediate in the synthesis of agrochemicals.
Polymers: The compound is explored for its potential use in the production of high-performance polymers.
Mechanism of Action
The mechanism by which 3,5-Dichloro-3’,4’,5’-trifluorobenzophenone exerts its effects is primarily through its interactions with various molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic rings influences its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biological pathways, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
- 3,5-Dichloro-4-fluorobenzophenone
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 3,5-Dichloropyridazine
Uniqueness: 3,5-Dichloro-3’,4’,5’-trifluorobenzophenone is unique due to the specific arrangement of chlorine and fluorine atoms on the benzophenone structure. This unique substitution pattern imparts distinct electronic properties, making it particularly useful in applications requiring specific reactivity and stability.
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(3,4,5-trifluorophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl2F3O/c14-8-1-6(2-9(15)5-8)13(19)7-3-10(16)12(18)11(17)4-7/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTWWAJWRUKGIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)C2=CC(=C(C(=C2)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl2F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205491 | |
Record name | Methanone, (3,5-dichlorophenyl)(3,4,5-trifluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601205491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-67-8 | |
Record name | Methanone, (3,5-dichlorophenyl)(3,4,5-trifluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (3,5-dichlorophenyl)(3,4,5-trifluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601205491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.